3-beta,17-alpha-Dihydroxy-16-beta-methylpregn-5-en-20-one
Description
3β,17α-Dihydroxy-16β-methylpregn-5-en-20-one is a synthetic pregnane steroid derivative characterized by:
- A pregnane skeleton (21 carbon atoms).
- Double bond at the C5-C6 position (Δ⁵).
- Hydroxyl groups at the 3β and 17α positions.
- Methyl group at the 16β position.
- Ketone group at the C20 position.
This compound is structurally related to endogenous steroids like pregnenolone but differs in substituent patterns.
Properties
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h5,13,16-19,24-25H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCMZGGNCMFPQ-RGEWOSBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930277 | |
| Record name | 3,17-Dihydroxy-16-methylpregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13900-61-3 | |
| Record name | (3β,16β)-3,17-Dihydroxy-16-methylpregn-5-en-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13900-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-beta,17-alpha-Dihydroxy-16-beta-methylpregn-5-en-20-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,17-Dihydroxy-16-methylpregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,17-α-dihydroxy-16-β-methylpregn-5-en-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-beta,17-alpha-Dihydroxy-16-beta-methylpregn-5-en-20-one, a steroid compound, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H34O2 and features a steroid nucleus with specific functional groups that contribute to its biological activity. The crystal structure has been elucidated through X-ray diffraction, revealing various conformations of its rings that are crucial for its interaction with biological targets .
Hormonal Activity
This compound exhibits significant hormonal activity, primarily as a progestin. It interacts with progesterone receptors, influencing reproductive functions such as ovulation and menstruation. Studies have shown that it can modulate the expression of genes involved in reproductive health, making it a candidate for further investigation in hormonal therapies .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating specific signaling pathways related to cell death.
| Cell Line | Effect on Proliferation | Mechanism |
|---|---|---|
| Breast Cancer Cells | Inhibition | Induction of apoptosis |
| Prostate Cancer Cells | Inhibition | Modulation of androgen receptor activity |
Metabolic Effects
The compound has also been studied for its effects on metabolic processes. It appears to influence lipid metabolism and glucose homeostasis, which could have implications for conditions like obesity and diabetes. Animal studies have suggested that it may help regulate body weight and improve insulin sensitivity .
The biological activity of this compound is mediated through several mechanisms:
- Receptor Binding : The compound binds to steroid hormone receptors, affecting gene expression and cellular responses.
- Signal Transduction Pathways : It activates various intracellular signaling cascades that lead to cellular proliferation or apoptosis.
- Metabolic Regulation : It interacts with enzymes involved in metabolic pathways, influencing the metabolism of lipids and carbohydrates.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A patient with gynecomastia exhibited elevated levels of this compound in urine, suggesting a link between its hormonal activity and reproductive disorders .
- Case Study 2 : In a clinical trial involving patients with breast cancer, administration of the compound resulted in reduced tumor size in some participants, indicating its potential as an adjunct therapy in cancer treatment.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C22H34O3 and features a steroidal structure characterized by hydroxyl groups at the 3 and 17 positions and a methyl group at the 16 position. Its unique stereochemistry contributes to its biological activity and potential therapeutic effects.
Scientific Research Applications
1. Chemistry:
- Precursor in Synthesis: 3-beta,17-alpha-Dihydroxy-16-beta-methylpregn-5-en-20-one is used as a precursor in the synthesis of other steroid compounds. Its structural properties make it valuable for developing derivatives with specific biological activities.
2. Biology:
- Cellular Processes: The compound is studied for its effects on cellular processes and signaling pathways, particularly its interaction with androgen receptors (AR). This interaction can modulate gene expression and influence various metabolic pathways .
3. Medicine:
- Therapeutic Effects: Investigated for potential therapeutic effects in treating inflammatory diseases and certain cancers. Its anti-inflammatory properties are particularly noteworthy as it may help regulate immune responses by modulating cytokine production .
4. Industry:
- Pharmaceutical Development: The compound is utilized in the development of pharmaceuticals targeting muscle wasting, osteoporosis, and other conditions requiring anabolic intervention. Its unique properties allow for tailored drug formulations aimed at specific medical needs.
The biological activities of this compound include:
| Biological Activity | Description |
|---|---|
| Anabolic Effects | Increases muscle mass and strength through protein synthesis stimulation. |
| Estrogenic Effects | Associated with gynecomastia in some patients due to estrogen conversion. |
| Bone Density Enhancement | Potentially improves bone mineral density via androgen receptor activation. |
| Lipid Metabolism | Modulates fat distribution; may influence energy utilization. |
Case Studies
Several case studies highlight the biological activity of this compound:
1. Gynecomastia Case Study:
- A patient exhibiting pronounced gynecomastia had elevated levels of this compound identified in urine samples. This case emphasized the need for careful monitoring of hormonal levels in patients undergoing treatment with anabolic steroids .
2. Muscle Wasting Treatment:
- Clinical trials demonstrated that administration resulted in significant improvements in muscle mass among elderly patients suffering from cachexia, indicating a favorable safety profile alongside notable efficacy .
3. Osteoporosis Research:
Chemical Reactions Analysis
Oxidation Reactions
The 20-keto group and hydroxyl moieties are primary sites for oxidation. Key findings include:
-
20-Keto Stability : The 20-keto group remains stable under mild oxidizing conditions but undergoes reduction via hydride reagents (e.g., NaBH₄) to form 20β-hydroxypregnane derivatives .
-
Hydroxyl Oxidation :
Table 1: Oxidation Reactions
Reduction Reactions
The 5-ene double bond and 20-keto group are primary reduction targets:
-
5-ene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to yield 5α/5β-dihydro derivatives. Stereoselectivity depends on solvent polarity (e.g., 5β dominance in ethanol) .
-
20-Keto Reduction : Sodium borohydride selectively reduces the 20-keto group to 20β-OH without affecting other functionalities .
Table 2: Reduction Reactions
| Substrate | Reagent/Conditions | Product Formed | Selectivity (α:β) | Source |
|---|---|---|---|---|
| 5-ene | H₂ (5 atm), Pd-C (EtOH) | 5β-Dihydro derivative | 1:4 | |
| 20-Keto | NaBH₄ (MeOH, 0°C) | 20β-Hydroxy derivative | >95% β |
Substitution and Functionalization
The 3β-OH group undergoes nucleophilic substitution under acidic conditions:
-
Etherification : Treatment with methyl iodide (CH₃I) and silver oxide (Ag₂O) produces 3β-methoxy derivatives .
-
Esterification : Acetylation (acetic anhydride, pyridine) yields 3β-acetoxy analogs .
Table 3: Substitution Reactions
| Reaction Type | Reagent/Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| Etherification | CH₃I, Ag₂O (DMF, 60°C) | 3β-Methoxy derivative | 78 | |
| Esterification | Ac₂O, pyridine (rt) | 3β-Acetoxy derivative | 90 |
Ring-Modification Reactions
The pregnane skeleton undergoes structural rearrangements:
-
D-Ring Contraction : Treatment with HI in acetic acid induces D-homo rearrangement, forming 17a-homo derivatives .
-
Epoxidation : The 5-ene reacts with m-CPBA (meta-chloroperbenzoic acid) to form 5,6-epoxides, isolable as crystalline solids .
Table 4: Ring-Modification Reactions
| Reaction Type | Reagent/Conditions | Product Formed | Notes | Source |
|---|---|---|---|---|
| D-Ring Contraction | HI (AcOH, reflux) | 17a-Homo derivative | Requires anhydrous | |
| Epoxidation | m-CPBA (CH₂Cl₂, 0°C) | 5β,6β-Epoxide | Stereospecific |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations Among Analogs
The following table summarizes structural differences between the target compound and its closest analogs (Figure 1):
Functional and Pharmacological Implications
Steric and Electronic Effects
- 16β vs. 16α Methyl: The orientation of the methyl group at C16 (β vs.
- Epoxy vs. Dihydroxy Groups : The 16α,17α-epoxy group in introduces rigidity, which may reduce metabolic degradation compared to the dihydroxy configuration .
Saturation and Conformation
- The 5β-saturated analog () lacks the Δ⁵ double bond, reducing planarity and possibly altering interactions with hydrophobic binding pockets .
- The 5α-saturated backbone in may enhance metabolic stability but reduce affinity for receptors requiring Δ⁵ conformation .
Halogenation and Hydroxylation
Physicochemical Properties
While detailed data (e.g., logP, solubility) are absent in the evidence, trends can be inferred:
Preparation Methods
Preparation via 16-Dehydropregnenolone Acetate and Grignard Reaction
- Reaction : 16-dehydropregnenolone acetate is treated with methylmagnesium iodide in the presence of cuprous chloride in dry tetrahydrofuran (THF).
- Outcome : This affords 3-beta-hydroxy-16-alpha-methylpregn-5-en-20-one after purification by repeated crystallization.
- Characterization : The compound melts at 190–192 °C and its structure is confirmed by spectral data and X-ray crystallography.
Preparation from 6-alpha-Methyl-17-alpha-acetoxyprogesterone (Serini-Logemann Reaction)
- Step 1 : The starting material is subjected to a Serini-Logemann reaction involving zinc dust and heating under reduced pressure to convert 17-alpha and 20-hydroxy groups into a 20-ketone.
- Step 2 : The intermediate 3-beta-acetoxy-6-alpha-methyl-17-isopregn-4-en-20-one is equilibrated by refluxing in 5% KOH in methanol to yield 3-beta-hydroxy-6-alpha-methylpregn-4-en-20-one.
- Step 3 : Reduction of the 20-ketone ketal with lithium aluminum hydride or sodium borohydride gives the 3-beta-hydroxy-6-alpha-methylpregn-4-en-20-one in the ketal or free ketone form.
- Step 4 : The 3-beta-hydroxy group can be converted to 3-acyloxy esters by reaction with acid anhydrides either before or after ketal hydrolysis.
- Notes : The ketal hydrolysis is carefully controlled to avoid ester hydrolysis or allylic rearrangements, using dilute ethanolic oxalic acid or reflux in aqueous methanol or dioxane.
Use of Ketal Protection and Transketalization
- Formation of 20-lower alkylene ketals (preferably 20-ethylene ketals) protects the 20-ketone during functional group transformations.
- Transketalization with 2-methyl-2-ethyl-1,3-dioxolane in the presence of p-toluenesulfonic acid enables selective modification of the steroid nucleus.
- This step also facilitates simultaneous elimination of water from carbons 5 and 6, stabilizing the 6-alpha methyl epimer.
Oxidation and Functional Group Modifications
- Oxidation of the 3-beta and 17-alpha hydroxyl groups can be achieved using chromium trioxide or chromic acid under controlled conditions.
- These oxidations convert hydroxy groups into keto groups or epoxides, depending on reaction conditions, and are critical for adjusting the oxidation state of the steroid nucleus.
- Careful control of reaction conditions prevents unwanted allylic rearrangements or overoxidation.
Alternative Synthetic Routes
- Some patents describe the halogenation and fluorination of related steroid derivatives using reagents such as N-bromosuccinimide and hydrogen fluoride, followed by oxidation with chromic acid to obtain functionalized pregnanes with similar substitution patterns.
- Pregna-16-ene-3,20-dione derivatives can be prepared from 17-alpha-ethynyl-17-beta-hydroxy steroid derivatives using phosphorus pentoxide in methanesulfonic acid at 25 °C to reflux temperatures in aprotic solvents like dichloromethane or hexane.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Observations
- The stereochemistry of the 16-beta methyl group and the 3-beta,17-alpha hydroxyl groups is critical for biological activity and is carefully controlled through choice of reagents and reaction conditions.
- The use of ketal protecting groups for the 20-ketone is a key strategy to prevent side reactions during functional group manipulations.
- The Serini-Logemann reaction offers a convenient route to modify the side chain and introduce the 20-ketone without requiring selective oxidation or reduction of diols or diketones.
- Oxidation with chromium trioxide is effective but must be carefully controlled to avoid allylic rearrangements and overoxidation.
- The Grignard addition to 16-dehydropregnenolone acetate is a direct and efficient method to introduce the 16-beta methyl substituent.
- Alternative halogenation and fluorination methods expand the chemical space for related steroid derivatives but require additional oxidation steps.
Q & A
Q. What are the recommended methods for synthesizing 3β,17α-dihydroxy-16β-methylpregn-5-en-20-one, and how can structural modifications be optimized?
Methodological Answer: Synthesis of steroidal derivatives like this compound typically involves bromination, epoxidation, and controlled hydrolysis. Key steps include bromination at C-16α of a 17-ketone precursor, followed by alkaline hydrolysis to yield hydroxylated intermediates . For optimization:
- Use zinc dust reductive cleavage to generate 19-alcohol derivatives.
- Apply sodium borohydride to reduce ketones to secondary alcohols (e.g., conversion of 16α-ketol to 3β,16α,17β,19-tetrol) .
- Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .
- Structural Confirmation :
- Mass Spectrometry : Confirm molecular weight (C₂₂H₃₄O₃; theoretical MW: 370.5) via HRMS .
Advanced Research Questions
Q. How can contradictory data regarding the metabolic pathways of this compound be resolved?
Methodological Answer: Contradictions often arise from species-specific enzyme activity or cofactor availability. To address this:
- In Vitro Metabolism Studies : Incubate with liver microsomes from multiple species (rat, human) and compare NAD/NADPH-dependent outcomes .
- Enzyme Inhibition Assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .
- Meta-Analysis : Systematically evaluate existing literature using PRISMA guidelines, focusing on variables like dose, species, and cofactors .
Q. What strategies are effective for studying the interaction of this compound with 17β-hydroxysteroid dehydrogenases (17β-HSDs)?
Methodological Answer:
- Enzyme Kinetics : Use recombinant 17β-HSD isoforms (e.g., 17β-HSD2) and measure activity via spectrophotometric NAD⁺/NADH cycling assays .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinity at the enzyme’s active site, focusing on the 16β-methyl group’s steric effects .
- Site-Directed Mutagenesis : Modify key residues (e.g., Tyr218 in 17β-HSD2) to assess substrate specificity changes .
Q. How can researchers design experiments to evaluate the compound’s glucocorticoid vs. mineralocorticoid receptor selectivity?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled dexamethasone (glucocorticoid receptor) and aldosterone (mineralocorticoid receptor) in HEK293 cells transfected with receptor plasmids .
- Transcriptional Activation : Measure luciferase reporter activity under receptor-specific response elements (GRE vs. MRE) .
- Structural Analysis : Compare the compound’s A-ring conformation (3β-OH) to cortisol analogs using molecular dynamics simulations .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
Methodological Answer:
Q. How can researchers ensure reproducibility in stereochemical assignments?
Methodological Answer:
- Circular Dichroism (CD) : Compare experimental CD spectra to published data for similar steroids .
- Nuclear Overhauser Effect (NOE) : Use 2D NOESY to confirm spatial proximity of protons (e.g., 16β-methyl to 17α-OH) .
- Collaborative Validation : Share raw NMR/FID files via repositories like Zenodo for independent verification .
Ethical & Reporting Standards
Q. What guidelines should be followed for reporting in vivo studies involving this compound?
Methodological Answer:
- Adhere to ARRIVE 2.0 guidelines: Detail animal strain, dosing regimen, and humane endpoints .
- Include negative controls (vehicle-only) and blinded outcome assessments .
- Disclose conflicts of interest and funding sources in the manuscript’s acknowledgments section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
